![molecular formula C26H33N3O3S B2994240 4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-13-5](/img/structure/B2994240.png)
4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide" is an organic molecule featuring a complex structure that comprises multiple functional groups, including a thieno[3,2-d]pyrimidine core, benzyl, and cyclohexanecarboxamide units
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis, starting with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved via the cyclization of appropriately substituted thiophene and pyrimidine derivatives under controlled reaction conditions. Following this, the benzyl group is introduced through benzylation, and the N-pentylcyclohexanecarboxamide moiety is attached via amidation reactions. Industrial Production Methods : In an industrial setting, large-scale synthesis may involve optimized reaction conditions to improve yield and reduce costs. Catalysts and automated reaction setups are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Oxidation might be performed using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents or nucleophilic substitution under basic or acidic conditions. Major Products Formed : The products of these reactions depend on the specific site of reactivity within the compound. For instance, oxidation might convert the thieno[3,2-d]pyrimidine core into sulfoxide or sulfone derivatives, while reduction could target the carbonyl groups to yield alcohol derivatives.
Scientific Research Applications
Chemistry: : The compound is utilized as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis. Biology and Medicine : The compound may exhibit bioactivity, such as binding to specific protein targets or modulating biological pathways. It's used in drug discovery and development to investigate new therapeutic agents. Industry : It can be employed in materials science for the development of advanced materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets within biological systems. Its structure allows it to bind to specific proteins or enzymes, altering their activity and thereby modulating biological pathways. The benzyl and thieno[3,2-d]pyrimidine groups play critical roles in binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those with a different substitution pattern on the thieno[3,2-d]pyrimidine core or varying lengths of the N-pentyl group, "4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide" stands out due to its unique combination of functional groups and resultant properties. Other similar compounds include derivatives with substituted benzyl groups or analogs with different carboxamide moieties.
This compound’s unique structure and reactivity provide a myriad of opportunities for scientific exploration and industrial application, paving the way for novel discoveries and innovations.
Properties
IUPAC Name |
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-2-3-7-15-27-24(30)21-12-10-20(11-13-21)18-29-25(31)23-22(14-16-33-23)28(26(29)32)17-19-8-5-4-6-9-19/h4-6,8-9,14,16,20-21H,2-3,7,10-13,15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDTPIGEMCWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2994157.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2994161.png)
![Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)
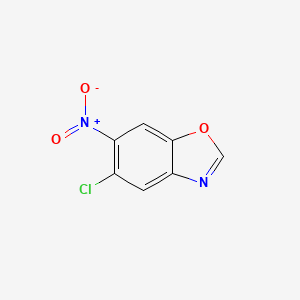
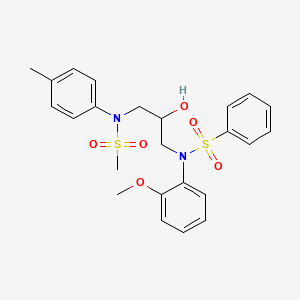
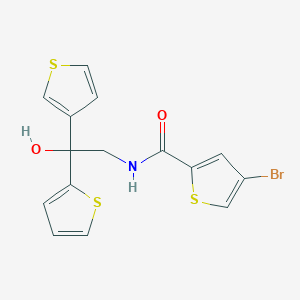
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
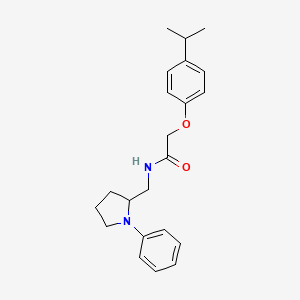
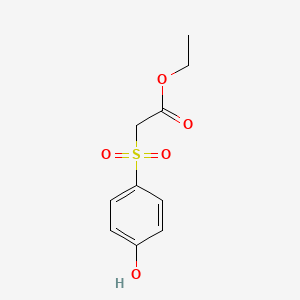
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
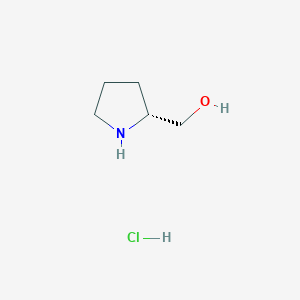
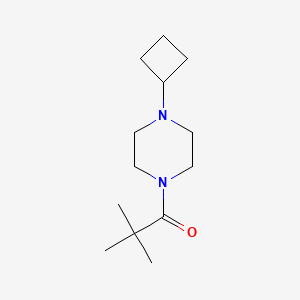
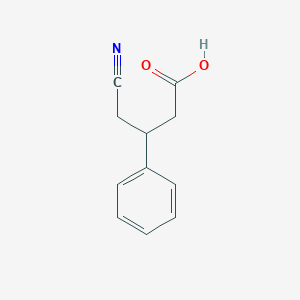
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
